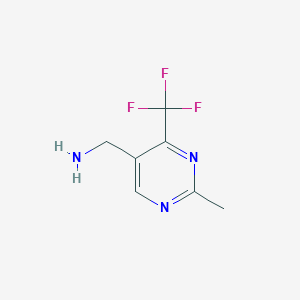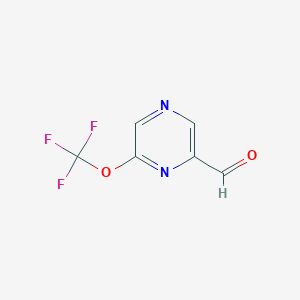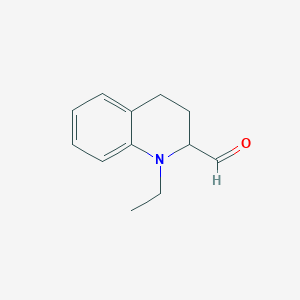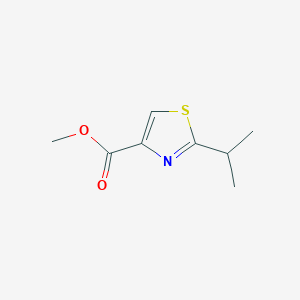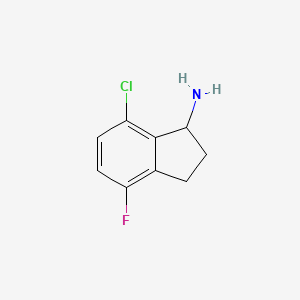
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C9H9ClFN It is a derivative of indan, a bicyclic hydrocarbon, and contains both chlorine and fluorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination: The intermediate product is then subjected to amination reactions to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be further reduced to modify its functional groups.
Substitution: Halogen substituents (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted functional groups in place of chlorine or fluorine.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its biological activity against certain diseases.
Biological Studies: It is used in studies to understand its interaction with biological molecules and pathways.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other chemicals.
Agrochemicals: It is explored for its potential use in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine.
2,3-Dihydro-1H-inden-1-one: A related compound with similar structural features but lacking the chlorine and fluorine substituents.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Propriétés
Formule moléculaire |
C9H9ClFN |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8H,1,4,12H2 |
Clé InChI |
OOJOKHLANUXTDY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C1N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


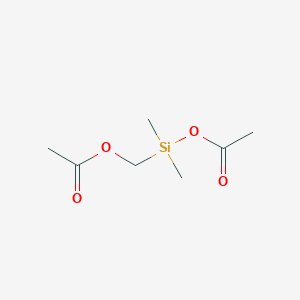
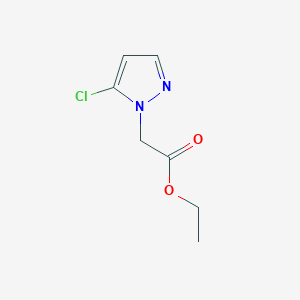
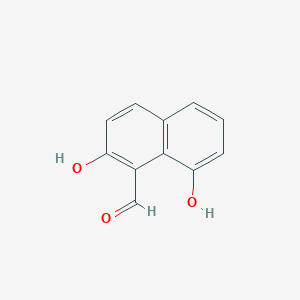



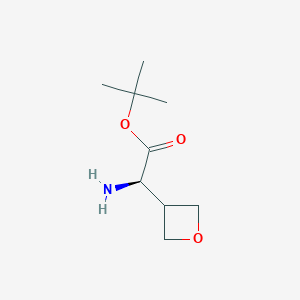

![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
